molecular formula C32H31N B5141446 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline

2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline

Cat. No.: B5141446
M. Wt: 429.6 g/mol
InChI Key: ZNRNYMUTKZOTNC-UHFFFAOYSA-N
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Description

2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is an organic compound with the molecular formula C32H31N It is a derivative of quinoline, characterized by the presence of multiple methyl groups and a trityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline typically involves the reaction of quinoline derivatives with trityl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methyl and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trityl group can enhance the compound’s stability and binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-trimethyl-1,2-dihydroquinoline: A related compound with similar structural features but lacking the trityl group.

    6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with an ethoxy group instead of the trityl group.

Uniqueness

2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is unique due to the presence of the trityl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and as a research tool in chemistry and biology.

Properties

IUPAC Name

2,2,4,8-tetramethyl-6-trityl-1H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N/c1-23-20-28(21-29-24(2)22-31(3,4)33-30(23)29)32(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-22,33H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRNYMUTKZOTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(C=C2C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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